![molecular formula C20H29N3O2 B6137714 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6137714.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, commonly known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrrolidinecarboxamides and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
JNJ-40411813 has been studied for its potential therapeutic applications in several areas, including pain management, addiction treatment, and psychiatric disorders. It has been shown to have analgesic effects in animal models of pain and has been studied for its potential use in treating opioid addiction. JNJ-40411813 has also been studied for its potential use in treating anxiety and depression.
Mechanism of Action
The exact mechanism of action of JNJ-40411813 is not fully understood, but it is believed to act as a selective antagonist of the kappa opioid receptor. The kappa opioid receptor is involved in the regulation of pain, mood, and addiction, and JNJ-40411813 has been shown to modulate the activity of this receptor. JNJ-40411813 has also been shown to have some activity at the mu opioid receptor, which is the target of most opioid analgesics.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to have analgesic effects, reduce drug-seeking behavior, and improve mood. JNJ-40411813 has also been shown to have some anti-inflammatory effects and may have potential therapeutic applications in inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of JNJ-40411813 is that it has been extensively studied and optimized for synthesis, making it readily available for research purposes. However, one limitation is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on JNJ-40411813. One area of interest is its potential use in treating opioid addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating anxiety and depression, as it has been shown to have some mood-enhancing effects. Additionally, further research is needed to fully understand the mechanism of action of JNJ-40411813 and its potential therapeutic applications in inflammatory conditions.
Synthesis Methods
The synthesis of JNJ-40411813 involves several steps, including the condensation of cyclohexanone with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting compound with phenylhydrazine. The resulting compound is then reacted with pyrrolidine-3-carboxylic acid to form JNJ-40411813. The synthesis of JNJ-40411813 has been extensively studied and optimized to yield high purity and high yields of the compound.
properties
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22(2)20(12-7-4-8-13-20)15-21-18(24)17-11-14-23(19(17)25)16-9-5-3-6-10-16/h3,5-6,9-10,17H,4,7-8,11-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVVGLFRPMHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.